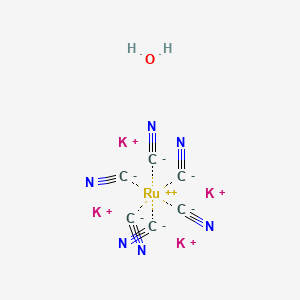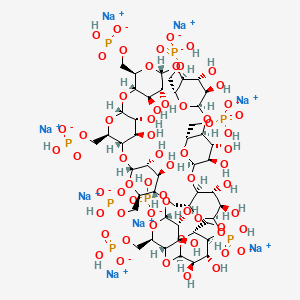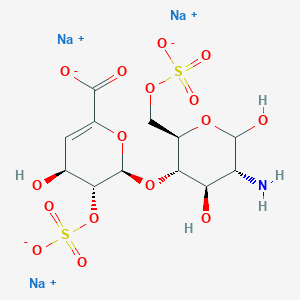
1-(4-Fluoronaphthalen-1-yl)ethanamine
Vue d'ensemble
Description
1-(4-Fluoronaphthalen-1-yl)ethanamine is a chemical compound with the CAS Number: 1260486-39-2 . It has a molecular weight of 189.23 and its IUPAC name is 1-(4-fluoro-1-naphthyl)ethanamine . It appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 . The molecular formula is C12H12FN .Physical And Chemical Properties Analysis
This compound is an oil . It has a molecular weight of 189.23 and its storage temperature is 4 °C .Applications De Recherche Scientifique
Chromatographic Analysis
- High-Performance Liquid Chromatography : The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 1-(4-Fluoronaphthalen-1-yl)ethanamine, has been used in high-performance liquid chromatography for the detection of biologically important thiols. This demonstrates its application in precise analytical techniques (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Synthesis and Structural Characterization
- Antimicrobial and Antifungal Activity : A series of compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, a close analogue, demonstrated significant antibacterial and antifungal properties. This suggests potential medicinal applications for similar fluoro-substituted compounds (Pejchal, Pejchalová, & Růžičková, 2015).
DNA Interaction and Cytotoxicity Studies
- DNA Binding and Nuclease Activity : Cu(II) complexes of ligands related to this compound have been studied for their DNA binding properties and nuclease activity, indicating potential biomedical applications, particularly in the area of gene therapy or as tools in molecular biology (Kumar et al., 2012).
Application in Material Science
- Liquid Crystals and Optical Properties : Compounds structurally similar to this compound have been utilized in the development of liquid crystals, which are critical in the manufacturing of electronic displays and other optical applications (Takatsu, Takeuchi, & Satō, 1983).
Metabolic Studies
- Fungal Metabolism : Studies have been conducted on the metabolism of 1-fluoronaphthalene by fungi, providing insight into how organisms metabolize fluorinated compounds. This research is crucial for understanding environmental impacts and biodegradation processes (Cerniglia, Miller, Yang, & Freeman, 1984).
Safety and Hazards
The safety information for 1-(4-Fluoronaphthalen-1-yl)ethanamine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNSJXXBMVYRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)



![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)


![D-[1,2,3-13C3]Glucose](/img/structure/B1443872.png)

